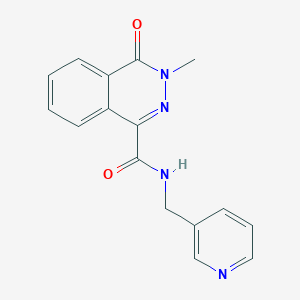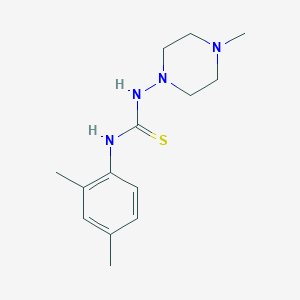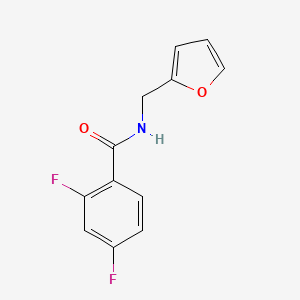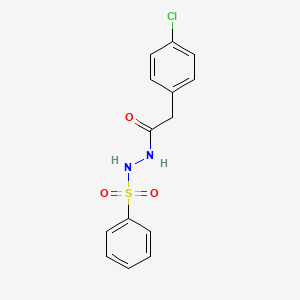
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, also known as PH-797804, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first identified as a potential therapeutic target for inflammatory diseases and cancer due to its ability to inhibit the activation of p38 MAPK, which is involved in the regulation of cytokine production, cell proliferation, and apoptosis.
作用機序
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide works by inhibiting the activation of p38 MAPK, which is a key regulator of inflammation, cell proliferation, and apoptosis. By blocking p38 MAPK, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits tumor cell growth, and promotes cell survival.
Biochemical and Physiological Effects:
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to reduce inflammation and improve clinical symptoms.
実験室実験の利点と制限
One advantage of using 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide in lab experiments is its specificity for p38 MAPK inhibition, which allows for more precise targeting of this pathway. However, one limitation is that 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide may have off-target effects on other kinases, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, including:
1. Investigating its therapeutic potential in other inflammatory diseases, such as multiple sclerosis and psoriasis.
2. Studying its effects on the immune system and its potential use as an immunomodulatory agent.
3. Exploring its potential as a therapeutic target for cancer, particularly in combination with other anti-cancer agents.
4. Investigating its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing more potent and selective inhibitors of p38 MAPK, based on the structure of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
In conclusion, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide is a promising small molecule inhibitor of p38 MAPK with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
合成法
The synthesis of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide involves several steps, including the reaction of 2-chloro-4-methylpyridine with 2-aminobenzoic acid to form 2-(3-pyridinylmethyl)benzoic acid. This intermediate is then reacted with 1,2,3,4-tetrahydrophthalic anhydride to form 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
科学的研究の応用
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. In preclinical studies, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has shown promising results in reducing inflammation, inhibiting tumor growth, and improving cognitive function.
特性
IUPAC Name |
3-methyl-4-oxo-N-(pyridin-3-ylmethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)15(21)18-10-11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBMAQUYZODNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)


![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
